Rucaparib-Camsylat

Übersicht

Beschreibung

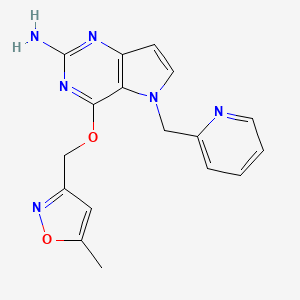

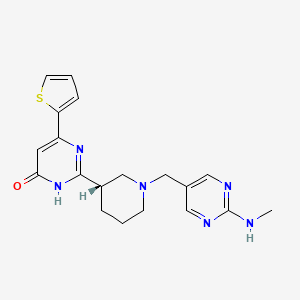

Rucaparib camsylate is a pharmaceutical compound used primarily as an anti-cancer agent. It is a poly (ADP-ribose) polymerase (PARP) inhibitor, which targets the DNA repair enzyme PARP-1. This compound is particularly effective in treating cancers with BRCA mutations, such as ovarian and prostate cancers .

Wissenschaftliche Forschungsanwendungen

Rucaparib-Camsylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung von PARP-Inhibition und DNA-Reparaturmechanismen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und genetische Stabilität.

Medizin: In klinischen Studien und Behandlungen für Eierstock- und Prostatakrebs eingesetzt, insbesondere bei Patienten mit BRCA-Mutationen

Industrie: Eingesetzt bei der Entwicklung neuer Krebstherapien und diagnostischer Werkzeuge.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von PARP-Enzymen, darunter PARP-1, PARP-2 und PARP-3, hemmt. Diese Enzyme spielen eine entscheidende Rolle bei der DNA-Reparatur. Durch die Hemmung von PARP verhindert this compound die Reparatur von DNA-Schäden in Krebszellen, was zu Zelltod führt. Dieser Mechanismus ist besonders wirksam in Krebszellen mit BRCA-Mutationen, die bereits über beeinträchtigte DNA-Reparaturwege verfügen .

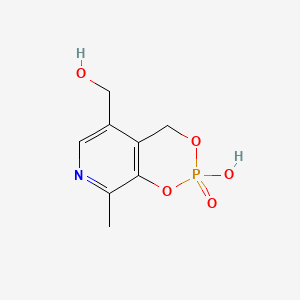

Ähnliche Verbindungen:

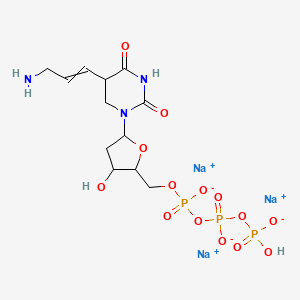

Olaparib: Ein weiterer PARP-Inhibitor, der zur Behandlung von Eierstock- und Brustkrebs eingesetzt wird.

Niraparib: Ein PARP-Inhibitor, der zur Erhaltungstherapie von Eierstockkrebs eingesetzt wird.

Talazoparib: Ein PARP-Inhibitor, der zur Behandlung von Brustkrebs eingesetzt wird.

Vergleich: this compound ist einzigartig in seiner spezifischen Zielsetzung von PARP-1, PARP-2 und PARP-3 und seiner Wirksamkeit bei der Behandlung von Krebsarten mit BRCA-Mutationen. Im Vergleich zu anderen PARP-Inhibitoren hat this compound in klinischen Studien ein günstiges Sicherheitsprofil und eine gute Wirksamkeit gezeigt .

Wirkmechanismus

Target of Action

Rucaparib camsylate is a potent inhibitor of the DNA repair enzymes poly (ADP-ribose) polymerase-1, 2, and 3 (PARP1, PARP2, and PARP3) . These enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA strand breaks .

Mode of Action

Rucaparib camsylate selectively binds to PARP1, 2, and 3, inhibiting their function . This inhibition disrupts PARP-mediated DNA repair, leading to the accumulation of DNA strand breaks . By targeting genetically-mutated cancer cells that lack a DNA repair mechanism, rucaparib causes cancer cell death and reduces tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by rucaparib is the DNA repair pathway. By inhibiting PARP enzymes, rucaparib prevents the repair of DNA damage, leading to genomic instability . This results in cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Rucaparib has an absolute oral bioavailability of 36% . Steady state is reached following a 1-week treatment . Rucaparib can be dosed with or without food . Rucaparib is eliminated through both metabolism and excretion . Body weight, body mass index, age, race, sex, cytochrome P450 phenotypes, mild-to-moderate renal or hepatic impairment, and concomitant proton pump inhibitors have no clinically significant effects on the pharmacokinetics of rucaparib .

Result of Action

The molecular and cellular effects of rucaparib’s action include the accumulation of DNA strand breaks, promotion of genomic instability, induction of cell cycle arrest, and apoptosis . By targeting genetically-mutated cancer cells that lack a DNA repair mechanism, rucaparib causes cancer cell death and reduces tumor growth .

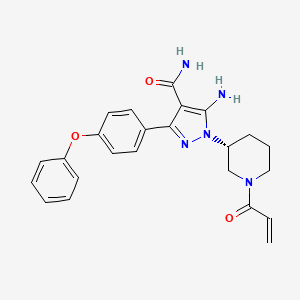

Biochemische Analyse

Biochemical Properties

Rucaparib camsylate interacts with PARP enzymes, which play a crucial role in DNA repair . By inhibiting these enzymes, Rucaparib camsylate enhances the accumulation of DNA strand breaks, promotes genomic instability, and induces cell cycle arrest and apoptosis . It is proposed to work in several PARP-dependent and PARP-independent mechanisms of action .

Cellular Effects

Rucaparib camsylate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By targeting genetically-mutated cancer cells that lack a DNA repair mechanism, Rucaparib camsylate causes cancer cell death and reduces tumor growth .

Molecular Mechanism

Rucaparib camsylate exerts its effects at the molecular level through several mechanisms. It selectively binds to PARP1, 2, and 3 and inhibits PARP-mediated DNA repair . This leads to the accumulation of DNA strand breaks, promoting genomic instability and inducing cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rucaparib camsylate change over time. It has been observed that the accumulation in plasma exposure occurred after repeated administration of the approved 600-mg twice-daily dosage . Steady state was achieved after continuous twice-daily dosing for a week .

Dosage Effects in Animal Models

The effects of Rucaparib camsylate vary with different dosages in animal models. Mouse plasma and tumor concentrations of Rucaparib increased with Rucaparib dose and were inversely correlated with PAR levels and directly correlated with greater tumor growth inhibition .

Metabolic Pathways

Rucaparib camsylate is involved in the metabolic pathways of DNA repair. It interacts with the enzymes PARP1, PARP2, and PARP3, which play a crucial role in DNA repair .

Transport and Distribution

Rucaparib camsylate is transported and distributed within cells and tissues. In vitro studies suggested that Rucaparib inhibits transporters MATE1, MATE2-K, OCT1, and OCT2 .

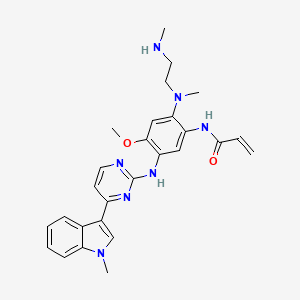

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of rucaparib camsylate involves the synthesis of rucaparib followed by its conversion to the camsylate salt. The synthesis of rucaparib typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One method involves dissolving rucaparib in ethanol and then adding an antisolvent like acetonitrile to precipitate the camsylate salt .

Industrial Production Methods: Industrial production of rucaparib camsylate focuses on optimizing yield, purity, and stability. The process involves large-scale synthesis of rucaparib, followed by its conversion to the camsylate salt using camphorsulfonic acid. The resulting product is then purified and crystallized to obtain the desired form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rucaparib-Camsylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter sauren oder basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Vergleich Mit ähnlichen Verbindungen

Olaparib: Another PARP inhibitor used in the treatment of ovarian and breast cancers.

Niraparib: A PARP inhibitor used for the maintenance treatment of ovarian cancer.

Talazoparib: A PARP inhibitor used in the treatment of breast cancer.

Comparison: Rucaparib camsylate is unique in its specific targeting of PARP-1, PARP-2, and PARP-3, and its effectiveness in treating cancers with BRCA mutations. Compared to other PARP inhibitors, rucaparib camsylate has shown a favorable safety profile and efficacy in clinical trials .

Eigenschaften

IUPAC Name |

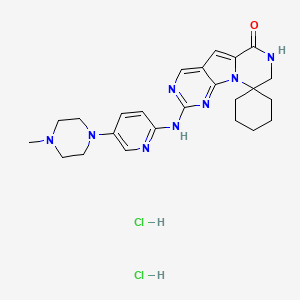

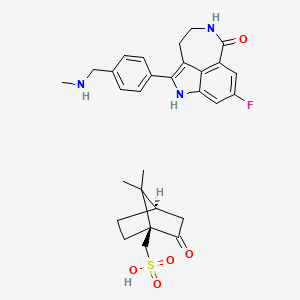

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBJJAFXHQQSRW-STOWLHSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027866 | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859053-21-6 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-, compd. with 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1859053-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUCAPARIB CAMSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AX9SJ8KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Rucaparib camsylate interact with its target and what are the downstream effects?

A1: Rucaparib camsylate functions as a potent inhibitor of PARP-1, PARP-2, and PARP-3 enzymes [, ]. These enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting PARP activity, Rucaparib camsylate prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR), a key DNA repair pathway. [, ].

Q2: What are the indications for use of Rucaparib camsylate and how does its companion diagnostic test contribute to its targeted application?

A2: The U.S. Food and Drug Administration (FDA) has approved Rucaparib camsylate for the treatment of patients with advanced ovarian cancer harboring a deleterious BRCA mutation (germline and/or somatic) who have undergone two or more prior chemotherapies []. Importantly, Rucaparib camsylate has demonstrated clinical efficacy in treating ovarian tumors with both BRCA mutations and those exhibiting homologous recombination deficiency (HRD) loss of heterozygosity (LOH) [, ]. Its companion diagnostic, the FoundationFocus™ CDxBRCA test, is the first FDA-approved next-generation sequencing-based companion diagnostic specifically designed to identify patients likely to benefit from Rucaparib camsylate therapy [].

Q3: How does Rucaparib camsylate compare to other PARP inhibitors in development for recurrent ovarian cancer therapy?

A3: Rucaparib camsylate is one of several PARP inhibitors being investigated for the treatment of recurrent ovarian cancer. Similar to Rucaparib camsylate, other PARP inhibitors, such as Olaparib, Niraparib, Veliparib, and Talazoparib, are also being developed alongside companion diagnostic (CDx) tests to enhance treatment targeting []. These CDx assays play a crucial role in identifying patients most likely to respond to specific PARP inhibitor therapies, ultimately optimizing treatment outcomes. [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)

![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)